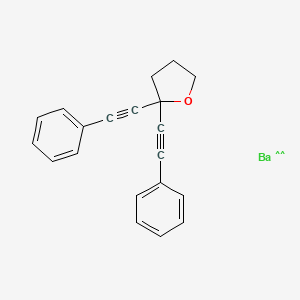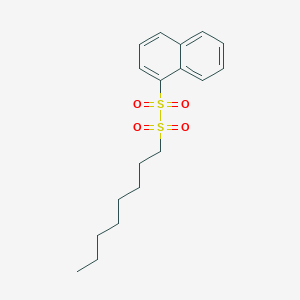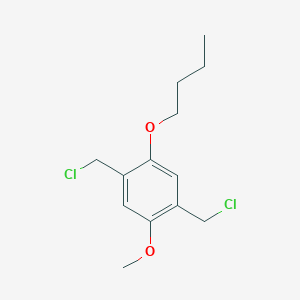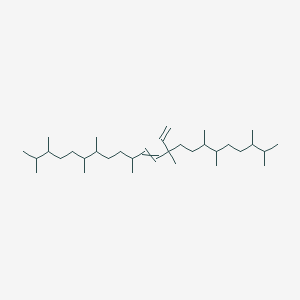
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is a complex organic compound characterized by its long carbon chain and multiple methyl groups. This compound is notable for its unique structure, which includes an ethenyl group and multiple methyl substitutions along the carbon chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a vinyl group, followed by a series of methylation reactions to introduce the methyl groups at specific positions along the carbon chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of the ethenyl group and the subsequent methylation steps. The process is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of multiple methyl substitutions on chemical reactivity and stability.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialized polymers and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism by which 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methyl groups influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-octamethyldocos-11-ene
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-dodecamethyldocos-11-ene
Uniqueness
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is unique due to its specific pattern of methyl substitutions, which significantly affects its chemical properties and reactivity. Compared to similar compounds with fewer or more methyl groups, it exhibits distinct physical and chemical behaviors, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
161962-64-7 |
|---|---|
Molecular Formula |
C34H66 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
10-ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene |
InChI |
InChI=1S/C34H66/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,25-33H,1,15-20,22,24H2,2-13H3 |
InChI Key |
TXXPFHFXPLRWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCC(C)C(C)CCC(C)C=CC(C)(CCC(C)C(C)CCC(C)C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
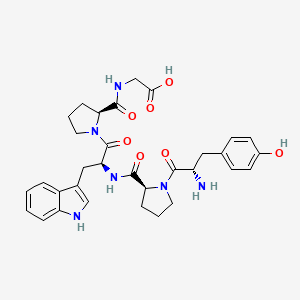
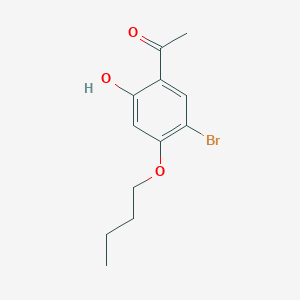
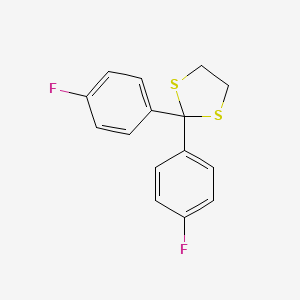
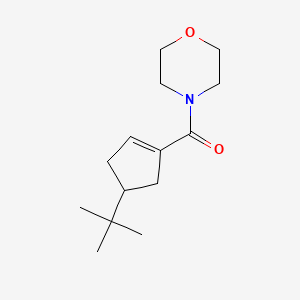
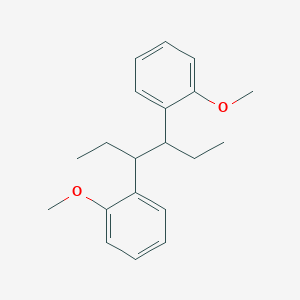
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
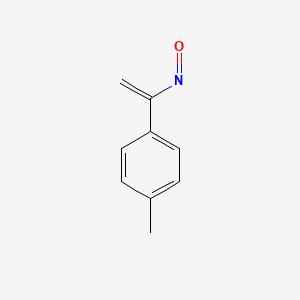
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
